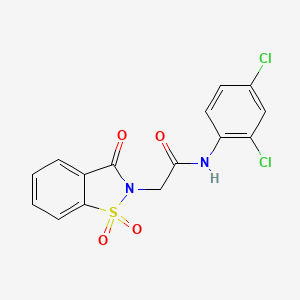

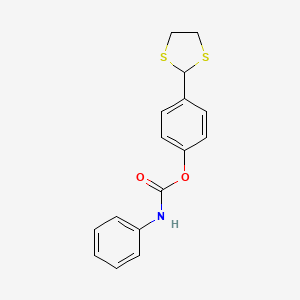

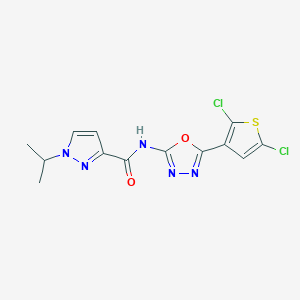

![molecular formula C35H33N3O4S B2937513 2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 681273-88-1](/img/structure/B2937513.png)

2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the exact synthesis process for this compound is not directly available, there are related studies that discuss the synthesis of similar compounds. For instance, a study discusses the synthesis of benzimidazole bridged benzophenone substituted indole scaffolds . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .Scientific Research Applications

Synthesis and Chemical Applications

- Directed Metalation Synthesis : The compound is used in directed metalation synthesis, a technique that involves the selective formation of carbon-metal bonds. It serves as a key intermediate in the synthesis of complex organic structures like benzothienopyranones (Pradhan & De, 2005).

- Formation of Novel Heterocyclic Compounds : It's instrumental in forming heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Shruthi et al., 2019).

Photophysical and Physicochemical Research

- Investigation of Photophysical Properties : The compound is used to study photophysical properties like absorption, emission, and fluorescence in different solvents. This research contributes to the development of fluorescent chemosensors for metal ion detection (Khan, 2020).

Environmental Applications

- Adsorption and Removal of Contaminants : Research on the compound contributes to the development of novel adsorption materials for the removal of environmental pollutants like benzophenone-4 from water, demonstrating its potential in environmental remediation (Zhou et al., 2018).

Medicinal Chemistry

- Antituberculosis Activity : Derivatives of the compound have been synthesized and evaluated for their antituberculosis activity. Some derivatives showed significant activity against Mycobacterium tuberculosis (Chitra et al., 2011).

- Inhibitory Activities on Carbonic Anhydrase Isoenzymes : The compound has been studied for its inhibitory effects on carbonic anhydrase isoenzymes, with potential implications in the treatment of various diseases (Kucukoglu et al., 2016).

Organic Chemistry Research

- Baeyer-Villiger Oxidation Studies : The compound is involved in studies exploring the Baeyer-Villiger oxidation process, a significant reaction in organic chemistry (Gambarotti & Bjørsvik, 2015).

properties

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H33N3O4S/c1-40-26-18-16-25(17-19-26)29-20-31(28-13-9-15-32(41-2)35(28)42-3)38(36-29)34(39)23-43-33-22-37(21-24-10-5-4-6-11-24)30-14-8-7-12-27(30)33/h4-19,22,31H,20-21,23H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKHXDGWXLPLME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H33N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

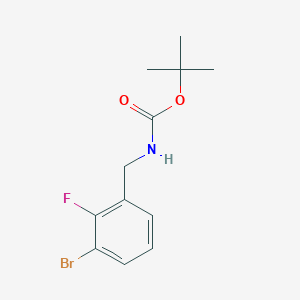

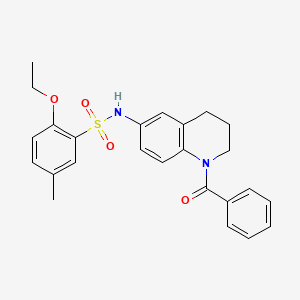

![6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2937430.png)

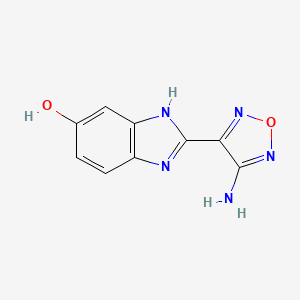

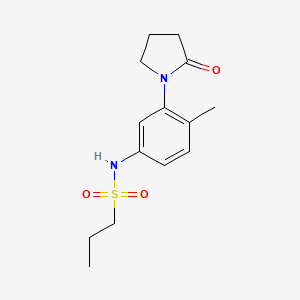

![N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2937433.png)

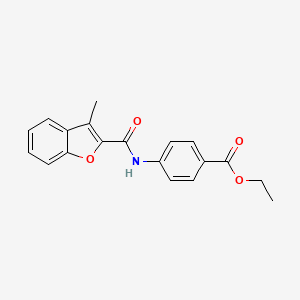

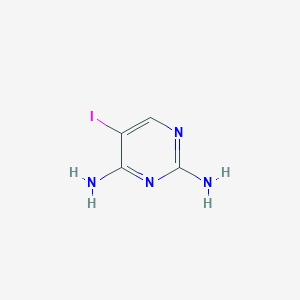

![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2937438.png)

![2-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2937444.png)

![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2937445.png)